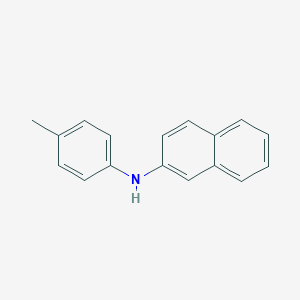

N-(p-Tolyl)-2-naphthylamine

Description

Contextualizing N-(p-Tolyl)-2-naphthylamine within Aromatic Amine Chemistry

This compound belongs to the class of organic compounds known as aromatic amines. Its structure features a secondary amine bridge linking a naphthalene (B1677914) ring system to a p-tolyl (4-methylphenyl) group. The amine group is specifically attached to the second position of the naphthalene ring, a structural detail that significantly influences its chemical and physical properties.

This compound is a positional isomer of N-(p-Tolyl)-1-naphthylamine. Unlike the more planar configuration of its 1-isomer, this compound adopts a non-planar geometry, which is attributed to steric hindrance between the bulky naphthalene and p-tolyl moieties. It is also a derivative of 2-naphthylamine (B18577), a well-studied aromatic amine that was formerly used in the manufacturing of dyes and as an antioxidant in the rubber industry. nih.gov However, due to the established carcinogenicity of 2-naphthylamine, its production and use have been heavily restricted in many countries. nih.gov Research into its derivatives, such as this compound, is therefore conducted within this complex chemical and historical context.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | N-(4-methylphenyl)naphthalen-2-amine |

| Synonyms | 2-(p-Toluidino)naphthalene, N-(4-methylphenyl)-2-Naphthalenamine |

| CAS Number | 644-16-6 |

| Molecular Formula | C₁₇H₁₅N |

| Molecular Weight | 233.31 g/mol |

| Physical Form | Crystalline Powder |

Data sourced from multiple chemical suppliers. fishersci.cachemicalbook.com

Significance of this compound as a Research Subject

The significance of this compound in research stems primarily from its utility as a building block in organic synthesis and its potential applications in materials science.

In synthetic chemistry, it serves as a valuable precursor for more complex molecules. For instance, research has demonstrated its use in electrochemical homocoupling reactions to synthesize 1,1′-binaphthalene-2,2′-diamine derivatives. mdpi.com In one study, the electrochemical oxidative homocoupling of this compound proceeded with a high yield of 92%. mdpi.com These resulting binaphthylamine structures are highly sought after as building blocks for creating specialized transition-metal ligands and organocatalysts. mdpi.com Furthermore, studies have investigated the synthesis of azo dyes derived from isomeric N-tolyl-2-naphthylamines, indicating its role in the development of new colorants. dnu.dp.ua

In the field of materials science, this compound is noted for its relevance to organic electronics, where it is classified as a semiconductor material. cymitquimica.com Aromatic amines, in general, are a critical class of compounds for developing hole-transporting materials used in organic light-emitting diodes (OLEDs). researchgate.net The specific electronic properties endowed by the naphthalene and tolyl groups make this compound and its derivatives subjects of interest for creating new functional materials.

Table 2: Research Findings on Electrochemical Homocoupling of 2-Naphthylamines

| Substrate | Product Yield |

|---|---|

| N-Phenyl-2-naphthylamine | 98% |

| This compound (1b) | 92% |

Data from a study on transition-metal-free oxidative homocoupling. mdpi.com

Scope and Objectives of the Research Outline

This article provides a focused examination of this compound based on existing scientific literature. The objective is to present a clear and accurate overview of the compound strictly within the defined sections. The scope is limited to its position within aromatic amine chemistry and its significance as a subject of research, particularly in synthesis and materials science. The content is curated to provide foundational knowledge on this specific chemical entity.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methylphenyl)naphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N/c1-13-6-9-16(10-7-13)18-17-11-8-14-4-2-3-5-15(14)12-17/h2-12,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBJHDUPUTZQCLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40281755 | |

| Record name | N-(p-Tolyl)-2-naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

644-16-6 | |

| Record name | 644-16-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(p-Tolyl)-2-naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(p-Tolyl)-2-naphthylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization and Structural Elucidation of N P Tolyl 2 Naphthylamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular framework, including the chemical environment of each atom and their connectivity.

Proton NMR (¹H NMR) spectroscopy of N-(p-Tolyl)-2-naphthylamine reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic region of the spectrum is typically complex due to the presence of protons on both the naphthalene (B1677914) and p-tolyl ring systems. Protons on an aromatic ring generally appear in the range of 7.3 to 8.5 ppm. tau.ac.il The methyl group (CH₃) on the p-tolyl substituent gives a characteristic singlet peak in the upfield region, typically around 2.24-2.36 ppm. rsc.org The single proton attached to the nitrogen atom (N-H) is expected to appear as a broad singlet, with a chemical shift that can vary depending on solvent, concentration, and temperature. tau.ac.il The integration of these peaks confirms the ratio of protons in the molecule, consistent with its C₁₇H₁₅N formula.

Table 1: Representative ¹H NMR Spectral Data for this compound Analogs

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic (Naphthyl & Tolyl) | 6.8 - 8.5 | Multiplet (m) | Complex overlapping signals from the two aromatic rings. |

| Amine (N-H) | 3.0 - 5.0 | Broad Singlet (br s) | Position and broadness are variable due to exchange. tau.ac.il |

| Methyl (CH₃) | 2.24 - 2.36 | Singlet (s) | Characteristic signal for the tolyl methyl group. rsc.org |

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule produces a distinct signal. libretexts.org For this compound, a total of 17 signals would be expected if all carbons were unique, although symmetry may reduce this number. The carbon atoms of the aromatic rings typically resonate in the downfield region of the spectrum, from approximately 110 to 150 ppm. libretexts.org The methyl carbon of the p-tolyl group is found much further upfield, generally around 20-22 ppm. rsc.orgrsc.org Decoupled ¹³C NMR spectra, where C-H coupling is removed, show each unique carbon as a single line, simplifying the spectrum for analysis. libretexts.org

Table 2: Predicted and Observed ¹³C NMR Chemical Shifts for this compound and Related Structures

| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |

| Aromatic C-N | 140 - 152 | Carbon directly bonded to the amine nitrogen. rsc.org |

| Aromatic C-H & C-C | 115 - 140 | Represents the various carbons of the naphthyl and tolyl rings. rsc.orgrsc.org |

| Methyl (CH₃) | 20 - 22 | The aliphatic carbon of the tolyl methyl group. rsc.orgrsc.org |

Two-dimensional (2D) NMR techniques are instrumental in assembling the molecular puzzle by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. In this compound, COSY spectra would show cross-peaks between adjacent protons within the naphthyl and tolyl ring systems, helping to assign the complex multiplets in the ¹H NMR spectrum. libretexts.org

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon atoms to which they are directly attached. blogspot.comhmdb.ca An HSQC spectrum of this compound would show a cross-peak connecting the methyl proton signal (e.g., ~2.3 ppm) to the methyl carbon signal (e.g., ~21 ppm), and similarly for each aromatic C-H unit. This provides definitive C-H bond correlations. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. gelest.com The IR spectrum of this compound, a secondary aromatic amine, displays several characteristic absorption bands.

A key feature is the N-H stretching vibration, which appears as a single, sharp, and relatively weak band in the region of 3350-3310 cm⁻¹ for secondary amines. orgchemboulder.com The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). libretexts.org The aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). libretexts.org Furthermore, C-N stretching in aromatic amines gives rise to a strong band between 1335-1250 cm⁻¹. orgchemboulder.com The C=C stretching vibrations within the aromatic rings produce a series of absorptions in the 1600-1450 cm⁻¹ region. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) | Intensity |

| Amine (N-H) | Stretch | 3350 - 3310 | Weak to Medium, Sharp |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H (Methyl) | Stretch | 2960 - 2850 | Medium |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Strong |

| Aromatic Amine C-N | Stretch | 1335 - 1250 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. centre-univ-mila.dz Molecules with conjugated π-systems, such as this compound, exhibit characteristic absorptions in the UV-Vis range. The spectrum is a result of electrons being promoted from lower energy molecular orbitals (HOMO) to higher energy ones (LUMO). ubbcluj.ro

The primary electronic transitions observed are π → π* transitions, which are associated with the extensive conjugation of the naphthalene and phenyl rings. bbec.ac.in These transitions are typically high in intensity and occur at specific wavelengths (λmax). bbec.ac.in The presence of the nitrogen atom's lone pair (a non-bonding orbital) in conjugation with the aromatic systems can also give rise to n → π* transitions, which are generally weaker and may appear at longer wavelengths. uzh.ch The solvent can influence the exact position of these absorption maxima.

Table 4: Typical UV-Vis Absorption Data for Aromatic Amines

| Transition Type | Typical λmax (nm) | Description |

| π → π | 200 - 350 | High-intensity absorption due to the conjugated aromatic system. bbec.ac.in |

| n → π | > 300 | Lower intensity absorption involving the nitrogen lone pair. centre-univ-mila.dzuzh.ch |

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. researchgate.net For this compound (C₁₇H₁₅N), the molecular weight is 233.31 g/mol . uni.lu

In an MS experiment, the compound is ionized to produce a molecular ion (M⁺•), which corresponds to the molecular weight of the compound. For this compound, the molecular ion peak would be observed at an m/z of 233. This molecular ion can then undergo fragmentation, breaking into smaller, charged pieces. A common fragmentation pathway for amines is alpha-cleavage, where the bond adjacent to the nitrogen atom breaks. libretexts.org The fragmentation pattern is a unique fingerprint that helps to confirm the molecule's structure. core.ac.uk

Table 5: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Predicted) | Description |

| [M]⁺ | 233 | Molecular Ion. uni.lu |

| [M+H]⁺ | 234 | Protonated Molecular Ion. uni.lu |

| [M-CH₃]⁺ | 218 | Loss of a methyl radical from the molecular ion. |

| [C₁₀H₇NH]⁺ | 142 | Fragment corresponding to a naphthylamine radical cation. |

| [C₇H₈N]⁺ | 106 | Fragment corresponding to a tolyl-amine radical cation. |

Computational Chemistry and Theoretical Studies of N P Tolyl 2 Naphthylamine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure of many-body systems like molecules. ekb.egresearchgate.net DFT methods are employed to calculate a molecule's properties by focusing on its electron density, providing a balance between accuracy and computational cost. rsc.org Functionals such as B3LYP are commonly paired with basis sets like 6-311++G(d,p) to model the geometric and electronic properties of organic molecules. irjweb.comekb.eg These calculations are foundational for optimizing molecular structures and analyzing frontier molecular orbitals, electrostatic potential, and bonding interactions. ekb.eg

Optimized Geometrical Structures

The first step in the theoretical analysis of a molecule is the optimization of its geometry to find the most stable, lowest-energy conformation. This process involves calculating key structural parameters such as bond lengths, bond angles, and dihedral angles. For N-(p-Tolyl)-2-naphthylamine, steric hindrance between the bulky naphthalene (B1677914) and p-tolyl groups forces the molecule into a non-planar geometry. DFT calculations can precisely model this three-dimensional arrangement.

The optimized structure provides the exact coordinates of each atom, which forms the basis for all subsequent computational analyses. The table below illustrates the type of data obtained from a geometry optimization, with representative values for key parameters.

| Parameter | Description | Illustrative Value |

|---|---|---|

| C-N Bond Length | The distance between a carbon atom of an aromatic ring and the central nitrogen atom. | ~1.40 Å |

| N-H Bond Length | The distance between the amine nitrogen and its hydrogen atom. | ~1.01 Å |

| C-N-C Bond Angle | The angle formed by the tolyl carbon, the nitrogen atom, and the naphthyl carbon. | ~125-128° |

| Dihedral Angle (Tolyl-N-Naphthyl) | The twist angle between the plane of the tolyl group and the naphthyl group. | Non-zero, indicating non-planarity |

Electronic Properties and Molecular Orbitals

The electronic behavior of a molecule is governed by its molecular orbitals, particularly the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The analysis of these orbitals is critical for understanding a molecule's reactivity, stability, and optical properties. nsps.org.ng

The HOMO and LUMO are central to the frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy corresponds to its ability to accept electrons (its electron affinity). Molecules with a high HOMO energy are better electron donors, whereas those with a low LUMO energy are better electron acceptors. In this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring and the nitrogen atom, while the LUMO may be distributed across the aromatic systems.

| Orbital | Description | Significance |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. Its energy level indicates the capacity to donate electrons. | Relates to ionization potential and susceptibility to electrophilic attack. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons. Its energy level indicates the capacity to accept electrons. | Relates to electron affinity and susceptibility to nucleophilic attack. |

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). This gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower stability. nsps.org.ngresearchgate.net Conversely, a large energy gap indicates high stability. This parameter is vital for designing molecules for applications in organic electronics, where the band gap determines the material's semiconductor properties.

The energy gap is calculated using the following equation: ΔE = ELUMO - EHOMO

| Parameter | Significance | Typical Range for Aromatic Amines |

|---|---|---|

| EHOMO | Electron-donating ability | -5.0 to -6.0 eV |

| ELUMO | Electron-accepting ability | -1.0 to -2.0 eV |

| ΔE (Energy Gap) | Chemical reactivity and kinetic stability | ~3.0 to 5.0 eV |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactive sites. ekb.egnsps.org.ng The map is colored based on the electrostatic potential, with different colors indicating regions of varying electron density. Red areas signify negative potential, which are electron-rich and susceptible to electrophilic attack. Blue areas represent positive potential, indicating electron-poor regions that are prone to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential. For this compound, the MEP map would likely show a region of high negative potential (red) around the nitrogen lone pair and the π-electron clouds of the aromatic rings, identifying these as the primary sites for electrophilic interaction.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.netnih.gov It examines charge transfer and intramolecular delocalization effects, such as hyperconjugation, by analyzing the interactions between filled (donor) and vacant (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. In this compound, significant interactions would be expected between the lone pair orbital on the nitrogen atom (donor) and the antibonding π* orbitals of the adjacent aromatic rings (acceptors), indicating delocalization of the lone pair electrons into the ring systems.

| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | E(2) (kcal/mol) - Illustrative |

|---|---|---|---|

| LP(1) N | π(C-C)Naphthyl | n → π | High |

| LP(1) N | π(C-C)Tolyl | n → π | High |

| π(C-C)Aromatic | π(C-C)Aromatic | π → π | Moderate |

Theoretical Studies on Tautomerism and Conformational Analysis

Potential Energy Surface Scanning

Potential Energy Surface (PES) scanning is a computational method used to explore the conformational landscape of a molecule. uni-muenchen.de It involves systematically changing a specific geometric parameter, such as a bond length, bond angle, or dihedral angle, while optimizing the remaining geometry of the molecule at each step. uni-muenchen.degaussian.com This process maps out the energy of the molecule as a function of that particular coordinate, revealing energy minima corresponding to stable conformers and energy maxima corresponding to transition states between them. uni-muenchen.devisualizeorgchem.com

For a molecule like this compound, which possesses rotatable bonds connecting the tolyl and naphthyl rings to the central nitrogen atom, PES scanning is crucial for understanding its three-dimensional structure. The rotation around the C-N bonds gives rise to different spatial arrangements (conformers), each with a distinct energy. One isomer, N-(p-Tolyl)-1-naphthylamine, is noted to have a planar configuration, whereas this compound adopts a non-planar geometry due to steric hindrance between the bulky naphthalene and p-tolyl groups.

In related research, the conformational properties of azo compounds derived from N-tolyl-2-naphthylamines were investigated by scanning potential energy surfaces. dnu.dp.uaresearchgate.net Such studies are critical for understanding how the molecule's shape influences its properties. The scan typically involves varying the dihedral angles that define the orientation of the aromatic rings relative to each other.

Illustrative Data for a PES Scan:

The following table illustrates the type of data generated from a relaxed PES scan of a dihedral angle in a molecule similar in structure to this compound. The scan maps the relative energy as the angle is rotated, identifying the most stable conformations.

| Scan Step | Dihedral Angle (Degrees) | Relative Energy (kJ/mol) | Description |

| 1 | 0 | 15.0 | Eclipsed conformation (high steric strain) |

| 2 | 30 | 5.2 | Staggered conformation |

| 3 | 60 | 0.5 | Near-minimum energy conformation |

| 4 | 90 | 0.0 | Global minimum energy conformation |

| 5 | 120 | 1.8 | Staggered conformation |

| 6 | 150 | 8.0 | Approaching eclipsed conformation |

| 7 | 180 | 18.5 | Fully eclipsed conformation (maximum steric strain) |

Note: This table is illustrative and represents a typical output for a PES scan. The values are not specific experimental data for this compound.

Gibbs Free Energy Calculations

Gibbs free energy (G) is a fundamental thermodynamic quantity that combines enthalpy (H) and entropy (S) to determine the spontaneity of a process at constant temperature and pressure. libretexts.org The change in Gibbs free energy (ΔG) for a reaction or conformational change indicates whether it will occur spontaneously. libretexts.org A negative ΔG signifies a spontaneous process, a positive ΔG indicates a non-spontaneous process, and a ΔG of zero means the system is at equilibrium. libretexts.org

The formula for Gibbs free energy is: G = H - TS where H is enthalpy, T is the absolute temperature, and S is entropy. libretexts.org

In computational chemistry, Gibbs free energy calculations are used to determine the relative stability of different isomers or conformers of a molecule. For this compound and its derivatives, theoretical calculations can establish the stability of possible conformers and tautomeric forms. dnu.dp.uaresearchgate.net

For instance, in a study on azo dyes based on N-tolyl-2-naphthylamines, the stability of various conformers and tautomers was established by calculating their Gibbs free energy values using the M06-2X/6-311++G** approximation. dnu.dp.uaresearchgate.net By comparing the Gibbs free energy of each possible structure, researchers can predict which form is thermodynamically most favorable and therefore most likely to exist under given conditions. The population or occupancy of each conformation can then be estimated using the Boltzmann distribution, which relates the energy difference between states to their relative populations. dnu.dp.uaresearchgate.net

Illustrative Gibbs Free Energy Data for Conformational Isomers:

This table provides a hypothetical comparison of calculated thermodynamic properties for two conformers of a diarylamine, demonstrating how Gibbs free energy determines relative stability.

| Conformer | Electronic Energy (Hartree) | Enthalpy (H) (kJ/mol) | Gibbs Free Energy (G) (kJ/mol) | Relative Gibbs Free Energy (ΔG) (kJ/mol) | Predicted Population (%) |

| Conformer A | -748.12345 | -1964250 | -1964350 | 0.0 | 95.5 |

| Conformer B | -748.12100 | -1964245 | -1964342 | 8.0 | 4.5 |

Note: This table is for illustrative purposes. The values demonstrate how lower Gibbs free energy corresponds to a more stable conformer with a higher predicted population at equilibrium.

By combining PES scans to identify all possible stable structures and Gibbs free energy calculations to rank their stability, computational chemists can build a comprehensive model of the molecular behavior of this compound.

Applications and Functionalization of N P Tolyl 2 Naphthylamine in Advanced Materials and Catalysis

Organic Electronic Materials

The inherent charge-transporting capabilities and morphological stability of diarylamine derivatives make the N-(p-Tolyl)-2-naphthylamine framework a valuable building block for organic electronic materials. Its integration into more complex molecular architectures allows for the precise tuning of material properties to meet the stringent demands of devices like organic light-emitting diodes (OLEDs) and organic photodetectors (OPDs).

In the architecture of multilayer OLEDs, the hole-transporting layer (HTL) is critical for efficient device operation. It facilitates the injection of holes from the anode and their transport to the emissive layer (EML), ensuring balanced charge recombination. google.com Materials based on the N-arylnaphthylamine skeleton, such as the well-known N,N′-di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB), are benchmarks in the field due to their excellent hole mobility and amorphous film-forming properties. mdpi.comrsc.org The this compound unit is a key structural motif in this class of materials. For instance, researchers have exploited the Tröger's Base (TB) scaffold functionalized with N-naphthyl-N-phenylamines to create novel amorphous HTMs with high glass transition temperatures (Tgs) of 152–156 °C, significantly improving upon the thermal stability of NPB (Tg ≈ 95 °C). rsc.orgrsc.org These materials demonstrate hole-transporting properties comparable or superior to NPB, highlighting the utility of the naphthylamine core. rsc.org

The performance of an OLED is heavily dependent on the alignment of the energy levels of its constituent layers. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the HTM must be appropriately matched with the work function of the anode and the HOMO of the EML to minimize the energy barrier for hole injection and transport. The this compound structure provides a versatile platform for this tuning.

By incorporating this moiety into larger molecular systems, such as fluorene-based compounds, the energy levels and carrier transport can be systematically adjusted. For example, a series of compounds based on a 2,7-diaminofluorene (B165470) core showed that the number of terminal methyl groups on the aryl amine substituents could tune the material's properties. nih.gov A derivative featuring a structure similar to this compound, 2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (2M-DDF), was developed as a solution-processable HTM. mdpi.comnih.gov This modification strategy allows for the fine-tuning of HOMO/LUMO levels, directly impacting device efficiency. nih.govrsc.org In one study, naphthalimide-based derivatives with arylcarbazole donors showed HOMO levels ranging from -5.6 eV to -6.1 eV and LUMO levels from -2.1 eV to -2.6 eV, demonstrating the tunability offered by combining donor and acceptor units. mdpi.com

Table 1: Performance of an OLED Device Using a Fluorene-Based HTM (2M-DDF) Compared to a Traditional TPD-based Device

| Hole-Transporting Material (HTM) | Max. Luminance (Lmax) (cd m-2) | Max. Current Efficiency (CEmax) (cd A-1) | Turn-on Voltage (Von) (V) |

| 2M-DDF mdpi.comnih.gov | 21,412 | 4.78 | 3.8 |

| TPD mdpi.comnih.gov | 4,106 | 3.70 | 4.3 |

To achieve high efficiency in phosphorescent OLEDs (PHOLEDs), it is crucial to confine the triplet excitons—electron-hole pairs—within the emissive layer. If excitons diffuse into the HTL, they are often quenched non-radiatively, leading to a loss in efficiency. HTMs derived from naphthylamine structures can also serve as effective exciton (B1674681) blocking layers. researchgate.net Their high triplet energy levels create an energetic barrier that prevents excitons formed in the EML from migrating into the HTL. rsc.org

For example, materials like Tris(4-carbazoyl-9-ylphenyl)amine (TCTA) are known to effectively block electrons and confine excitons, influencing the recombination region. researchgate.net The principle relies on the HTL having a triplet energy higher than that of the phosphorescent dopant in the EML. The design of host materials incorporating naphthylamine donors has led to compounds with high triplet energies (e.g., 2.71–2.73 eV), making them suitable for hosting yellow phosphorescent emitters and ensuring efficient exciton confinement. rsc.org Similarly, interfacial exciplexes formed between a donor-type HTL and an acceptor-type electron transport layer can create a "well" that confines excitons directly at the interface, improving efficiency. frontiersin.org The selection of an appropriate HTL with a high triplet energy, a characteristic achievable with naphthylamine-based structures, is fundamental to this control. aps.org

The properties that make this compound derivatives excellent HTMs for OLEDs are also beneficial for their use in organic photodetectors (OPDs). In OPDs, a low dark current density (Jd) is essential for achieving high sensitivity and a large linear dynamic range. Materials with balanced bipolar charge transport and high thermal stability can contribute to reducing this dark current. researchgate.net

The integration of naphthylamine-based compounds into the active layer of OPDs can significantly enhance performance. For instance, a study demonstrated that using a specific HTM could reduce the dark current density by orders of magnitude compared to devices using the standard material TAPC. researchgate.net In one case, the dark current density was lowered to 4.5 × 10⁻⁷ mA·cm⁻² at a reverse voltage of -10 V, compared to 3 × 10⁻⁴ mA·cm⁻² for a TAPC-based device. researchgate.net Ternary blend strategies in OPDs, which create vertical phase separation, have also shown success in reducing dark current to as low as 4.95 × 10⁻¹⁰ A cm⁻² and achieving ultra-high detectivity of 4.95 × 10¹³ Jones. mdpi.com The molecular design, rooted in structures like this compound, is key to achieving these properties.

Organic long-afterglow materials, which exhibit persistent room-temperature phosphorescence (RTP), are of great interest for applications in display technology and anti-counterfeiting. This phenomenon typically arises from the slow radiative decay of long-lived triplet excitons. mdpi.com Achieving efficient and long-lasting afterglow often involves a host-guest doping strategy, where a guest molecule (the phosphor) is dispersed in a host matrix. nih.gov

Derivatives incorporating the this compound framework have shown promise as guest molecules in such systems. In a notable study, the fluorene-based compound 2M-DDF, which contains di-p-tolyl-amino end groups, was used as a guest molecule in a host-guest system with a triphenylphosphine (B44618) (TPP) host and a PMMA polymer matrix. nih.gov This system produced a visible green afterglow lasting for 10 seconds. nih.gov This was a significant improvement over a similar system using the traditional TPD material, which had an afterglow duration of only 4 seconds. nih.gov The enhanced performance is attributed to the specific molecular structure and its interaction within the rigid host environment, which stabilizes the triplet excitons and facilitates their radiative decay.

Table 2: Afterglow Duration of Host-Guest Systems

| Guest Molecule | Host System | Afterglow Duration (s) |

| 2M-DDF nih.gov | TPP:PMMA | 10 |

| TPD nih.gov | TPP:PMMA | 4 |

Hole-Transporting Materials (HTMs) in Organic Light-Emitting Diodes (OLEDs)

Catalysis and Ligand Design

Beyond optoelectronics, the N-arylnaphthylamine scaffold is a valuable platform for the design of ligands used in transition-metal catalysis. The steric and electronic properties of the ligand are paramount in determining the activity, selectivity, and stability of the resulting catalyst. The bulky naphthyl group combined with a substituted phenyl group can create a defined steric environment around a metal center.

Bulky 8-arylnaphthylamines, which are structural isomers of this compound, have emerged as important precursors for high-performance late transition metal catalysts for olefin polymerization. mdpi.com Ligands derived from these amines, such as α-diimines, create significant axial steric hindrance around the metal center (e.g., Ni, Pd), which can effectively suppress chain transfer reactions and influence polymer properties like molecular weight and branching. mdpi.com

Furthermore, this compound itself is synthesized via catalytic methods like the Buchwald-Hartwig amination and can participate in further coupling reactions. rsc.orgchim.it For example, it can undergo electrochemical oxidative homocoupling to produce 1,1′-binaphthalene-2,2′-diamine (BINAM) derivatives in high yields (92%). mdpi.com These BINAM compounds are crucial building blocks for synthesizing chiral ligands and organocatalysts that are widely used in asymmetric synthesis. mdpi.com The synthesis of novel ligands, such as P,NH,N,N-type systems for CO₂ reduction catalysis, often involves the step-wise connection of aromatic amines, demonstrating the modularity and importance of building blocks like this compound in the broader field of catalyst design. scholaris.ca

Chiral Ligands in Asymmetric Catalysis

The naphthylamine framework is a key structural motif in a variety of chiral ligands that have demonstrated significant success in asymmetric catalysis. nih.govmdpi.com These ligands, when coordinated to a metal center, create a chiral environment that can effectively control the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer over the other. tcichemicals.com

Naphthylamine derivatives are integral to the design of ligands for a range of asymmetric reactions. For instance, the copper-catalyzed aerobic oxidative cross-coupling of 2-naphthylamine (B18577) with 2-naphthol (B1666908) has been successfully achieved using a chiral spirocyclic pyrrolidine (B122466) ligand, yielding 3,3′-disubstituted 2-amino-2′-hydroxy-1,1′-binaphthyls with high yields and enantioselectivities. mdpi.com In this reaction, noncovalent interactions, such as π-π stacking between the coupling partners and hydrogen bonding, are crucial for effective enantiocontrol. mdpi.com

Furthermore, chiral phosphoric acids (CPAs) have been employed as organocatalysts for the atroposelective C-H amination of N-aryl-2-naphthylamines with azodicarboxylates. rsc.orgresearchgate.net This method allows for the construction of N-C atropisomeric naphthalene-1,2-diamines. The mechanism is believed to involve a dual hydrogen-bonding activation mode where the CPA interacts with both the N-aryl-2-naphthylamine and the azodicarboxylate, in concert with π-π interactions, to control the stereoselectivity of the C-N bond formation. rsc.org The electronic properties of substituents on the 2-naphthylamine moiety have been observed to have a negligible impact on the enantioselectivity of this transformation. researchgate.net

Table 1: Enantioselective C-H Amination of N-Aryl-2-Naphthylamines Catalyzed by Chiral Phosphoric Acid

| Entry | N-Aryl-2-naphthylamine Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | N-phenyl-2-naphthylamine | 45 | 47 |

| 2 | N-(4-methoxyphenyl)-2-naphthylamine | 87 | 99 |

| 3 | N-(4-chlorophenyl)-2-naphthylamine | 51 | 92 |

| 4 | N-(3,5-dimethylphenyl)-2-naphthylamine | 75 | 93 |

Data compiled from studies on CPA-catalyzed C-H amination reactions. rsc.orgresearchgate.net

The development of P-chirogenic and axially chiral P,N-phosphine ligands represents a significant advancement in asymmetric catalysis. nih.govchalmers.se These ligands, which possess chirality either at the phosphorus atom or along an axis, are synthesized to create a well-defined and rigid chiral pocket around the metal center. tcichemicals.comnih.gov Naphthylamine derivatives can serve as a foundational component in the modular synthesis of these complex ligands. chalmers.se

The synthesis of P-chirogenic P,N-ligands often involves the use of phosphine-boranes as intermediates, which allows for the stereospecific introduction of chirality at the phosphorus center. chalmers.senih.gov This methodology is modular, enabling the variation of both the phosphorus and amine components to fine-tune the steric and electronic properties of the resulting ligand. chalmers.se Axially chiral phosphoramidites, another class of P,N-ligands, have been developed based on frameworks like BINOL and can be prepared with a variety of amines, including those derived from naphthylamine structures. chalmers.se These ligands have proven effective in a range of asymmetric reactions, including the Nicholas reaction. chalmers.se The combination of both P-centered and axial chirality in a single ligand scaffold is an emerging area, with the potential to create highly effective catalysts for challenging asymmetric transformations.

Naphthylamine Derivatives as Catalyst Precursors

Derivatives of this compound are not only used to form chiral ligands but also serve as precursors for the synthesis of robust and highly active catalyst systems. mdpi.com These precursors are particularly important in the generation of late transition metal catalysts for polymerization and other cross-coupling reactions.

Ruthenium-N-heterocyclic carbene (NHC) complexes are a versatile class of catalysts used in a variety of organic transformations, including olefin metathesis and transfer hydrogenation. uliege.bersc.org The synthesis of these complexes can be achieved through the transmetalation reaction between a silver(I)-NHC complex and a ruthenium precursor, such as [RuCl₂(p-cymene)]₂. rsc.org Naphthylamine derivatives can be incorporated into the NHC ligand structure, allowing for the tuning of the steric and electronic environment around the ruthenium center. uliege.be

For instance, new 1,3-diarylimidazol(in)ium chlorides bearing 1-naphthyl substituents have been synthesized and used to generate ruthenium-NHC complexes in situ. uliege.be The catalytic activity of these species in the ring-opening metathesis polymerization (ROMP) of cycloolefins has been investigated. uliege.be It was found that the steric bulk on the aryl substituents of the NHC ligand has a pronounced influence on the catalytic efficiency. uliege.be Specifically, blocking the ortho positions of the aryl rings is crucial for obtaining highly active catalysts, as this likely prevents ortho-metalation of the carbene ligand, which would alter the active coordination sphere of the ruthenium center. uliege.be

Table 2: Performance of in situ Generated Ruthenium-NHC Catalysts in the ROMP of Cyclooctene (B146475)

| NHC Precursor Substituent | Polymer Yield (%) | Polydispersity Index (PDI) |

|---|---|---|

| 1-Naphthyl | 95 | 1.8 |

| 2-Tolyl | 92 | 1.9 |

| 2,6-Dimethylphenyl | 98 | 2.1 |

| 2,4,6-Trimethylphenyl (Mesityl) | 99 | 2.2 |

Data represents typical results from studies on the ROMP of cyclooctene catalyzed by various in situ generated ruthenium-NHC complexes. uliege.be

Palladium catalysts derived from α-diimine ligands incorporating bulky 8-arylnaphthylamine substituents have shown remarkable performance in olefin polymerization and copolymerization. mdpi.comresearchgate.net These "sandwich-like" palladium complexes, where the bulky tolyl or other aryl groups on the naphthylamine moiety cap the axial sites of the square planar palladium center, exhibit unique catalytic properties. mdpi.com

These cationic palladium catalysts can facilitate the living polymerization of ethylene (B1197577), producing highly branched polyethylene (B3416737) with narrow molecular weight distributions. mdpi.com Furthermore, they are capable of copolymerizing ethylene with polar monomers like methyl acrylate (B77674) (MA), a challenging transformation for many late-transition-metal catalysts. mdpi.com The turnover frequencies (TOFs) of these palladium systems can be influenced by the specific substituents on the naphthylamine ligand. mdpi.com For example, while the polymerization activity might be lower than some nickel analogues, the resulting polyethylene often exhibits a significantly higher branching density. mdpi.com

Table 3: Ethylene Polymerization and Ethylene/Methyl Acrylate (E/MA) Copolymerization with Palladium Catalysts Bearing 8-Arylnaphthylamine-Derived Ligands

| Catalyst System | Monomer(s) | Turnover Frequency (TOF) (mol product/(mol Pd·h)) | Polymer Molecular Weight (Mn) (g/mol) | Branching Density (branches/1000 C) |

|---|---|---|---|---|

| Pd-complex 1 | Ethylene | 1.4 x 10⁵ | 2.5 x 10⁵ | 85 |

| Pd-complex 2 | Ethylene/MA | 5.2 x 10⁴ | 1.8 x 10⁵ | 117 |

| Pd-complex 3 | 1-Hexene | 7.4 x 10³ | 1.0 x 10⁵ | 32 |

Performance data for representative palladium catalysts in olefin polymerization. mdpi.comacs.org

Role of Steric and Electronic Effects in Ligand Design

The design of effective ligands for catalysis is a nuanced process where both steric and electronic effects play a critical role in determining the activity, selectivity, and stability of the resulting metal complex. nih.gov In ligands derived from this compound, the interplay of these effects is particularly evident.

The steric bulk provided by the tolyl and naphthyl groups can create a crowded coordination sphere around the metal center. mdpi.com This steric hindrance can shield the axial coordination sites, thereby suppressing chain transfer reactions in polymerization and leading to the formation of high molecular weight polymers. mdpi.com In the context of α-diimine palladium and nickel catalysts, the "sandwich-like" structure formed by the bulky 8-arylnaphthyl substituents effectively caps (B75204) the metal center, influencing the branching density of the resulting polyethylene. mdpi.com

The electronic properties of the ligand, influenced by substituents on the aromatic rings, also have a profound impact on catalytic performance. Electron-donating groups on the ligand can increase the electron density at the metal center, which can affect the rates of key catalytic steps such as oxidative addition and reductive elimination. Conversely, electron-withdrawing groups can make the metal center more electrophilic, enhancing its reactivity towards certain substrates. nih.gov In some cases, π-π interactions between the ligand and the substrate can be a crucial driving force for catalytic activity, sometimes overriding conventional steric and electronic considerations. mdpi.com A systematic investigation of these effects allows for the rational design of ligands and catalysts tailored for specific applications, from producing polymers with desired microstructures to achieving high enantioselectivity in asymmetric synthesis. mdpi.comacs.org

Biological and Environmental Research on N P Tolyl 2 Naphthylamine and Naphthylamine Derivatives

Mechanistic Studies of Biological Interactions

Anti-leishmanial Therapeutics Development

While direct studies on the anti-leishmanial activity of N-(p-Tolyl)-2-naphthylamine are not extensively documented, research into related heterocyclic compounds, such as naphthyridine derivatives, has shown promising results. Visceral leishmaniasis is a significant parasitic disease, and the search for effective drugs is ongoing due to the toxicity and resistance associated with current treatments like pentavalent antimonials and amphotericin B. nih.gov

One potential target for anti-leishmanial drugs is the enzyme DNA topoisomerase IB (TopIB), which is essential for the parasite's viability. nih.gov Studies on substituted 1,5-naphthyridine derivatives have demonstrated their ability to inhibit Leishmania infantum. For instance, certain 1,5-naphthyridine compounds have exhibited excellent anti-leishmanial activity, with IC50 values comparable to the standard drug amphotericin B and high selectivity indexes, indicating a lower toxicity to host cells. nih.gov Specifically, one derivative showed an IC50 value of 0.58 ± 0.03 μM and a selective index of 271.5, along with notable inhibition of leishmanial TopIB. nih.gov

Naphthoquinones, another class of compounds containing a naphthalene (B1677914) nucleus, have also been identified as promising scaffolds for the development of leishmanicidal inhibitors targeting enzymes like Leishmania GSK-3. mdpi.com These findings suggest that the broader class of naphthalene-containing compounds warrants further investigation for the development of novel anti-leishmanial therapeutics.

Anticancer Activity Studies (e.g., against colorectal cell lines)

Naphthalimide derivatives, which share a core structural similarity with this compound, have been investigated for their anticancer properties, particularly against colorectal cancer (CRC). nih.govnih.gov Research has shown that certain polyamine-modified naphthalimide derivatives can inhibit the growth of colorectal cancer cells through various mechanisms. nih.govnih.gov

One such derivative, designated as 9C, was found to trigger reactive oxygen species (ROS)-mediated endoplasmic reticulum (ER) stress, which in turn activates death receptor signaling and autophagy in CRC cells. nih.gov Furthermore, this compound was observed to inhibit the migration and invasion of colorectal cancer cells. nih.gov Another naphthalimide-polyamine conjugate, referred to as compound 6 (C6), demonstrated the ability to inhibit cell proliferation, colony formation, migration, and invasion of CRC cells. nih.gov Mechanistic studies revealed that C6 induces apoptosis, pyroptosis, and the formation of autophagosomes. nih.gov In vivo animal models further confirmed that treatment with C6 suppressed tumor growth and dissemination. nih.gov

The table below summarizes the observed anticancer activities of a naphthalimide-polyamine conjugate (Compound C6) in colorectal cancer models.

| Activity | Observation in Colorectal Cancer Cells |

| Cell Proliferation | Inhibited |

| Colony Formation | Inhibited |

| Cell Migration | Inhibited |

| Cell Invasion | Inhibited |

| Apoptosis | Induced |

| Pyroptosis | Induced |

| Autophagosome Formation | Induced |

| In Vivo Tumor Growth | Suppressed |

These studies underscore the potential of naphthalimide-based compounds as therapeutic agents for colorectal cancer, suggesting that this compound and its derivatives could be interesting candidates for future anticancer drug development.

Free Radical Scavenging Activities

The antioxidant potential of compounds is often evaluated by their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used, rapid, and simple method to measure this antioxidant capacity. mdpi.comresearchgate.netresearchgate.net In this assay, the stable free radical DPPH, which has a deep violet color, is reduced by an antioxidant compound that can donate a hydrogen atom, leading to the formation of the non-radical form, diphenylpicrylhydrazine, and a color change to pale yellow. mdpi.comnih.gov The degree of discoloration is indicative of the scavenging potential of the compound and can be quantified spectrophotometrically. mdpi.com

Table: Principle of the DPPH Radical Scavenging Assay

| Step | Description |

|---|---|

| 1. Initial State | The DPPH radical is a stable free radical with a characteristic deep violet color in solution. |

| 2. Reaction | An antioxidant molecule (AH) donates a hydrogen atom to the DPPH radical. |

| 3. Final State | The DPPH radical is converted to its reduced form, DPPH-H (diphenylpicrylhydrazine), which is pale yellow or colorless. The antioxidant molecule becomes a radical (A•), which is typically more stable. |

| 4. Measurement | The decrease in absorbance at a specific wavelength (around 517 nm) is measured to quantify the radical scavenging activity. |

The potential for this compound to act as a free radical scavenger is plausible due to its structural features as an aromatic amine.

Antibacterial Potential

The search for novel antimicrobial agents is a critical area of research. Naphthylamine derivatives have been explored for their potential antibacterial and antifungal activities. ijpsjournal.comnih.govxiahepublishing.com Studies have shown that modifying the naphthylamine structure with other heterocyclic moieties, such as thiazolidinone and azetidinone, can yield compounds with significant antimicrobial properties. nih.govxiahepublishing.com

For example, certain thiazolidinone derivatives incorporating a nitronaphthylamine substituent have demonstrated both antibacterial and antifungal effects. nih.gov Some of these new compounds exhibited antibacterial activity against Staphylococcus aureus and Bacillus subtilis that was comparable to aminopenicillins. nih.gov Similarly, the synthesis of 2-naphthylamine (B18577) analogs containing an azetidin-2-one moiety has resulted in compounds with broad-spectrum antibacterial activity. xiahepublishing.com

The table below summarizes the in vitro antimicrobial activity of some synthesized 2-naphthylamine analogs containing azetidin-2-one and thiazolidin-4-one moieties against various bacterial and fungal strains. xiahepublishing.com

| Compound Type | Test Organisms | Activity Compared to Standard Drugs |

| Azetidin-2-one analogs (4a, 4e, 4f, 4g) | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Broad-spectrum activity comparable to ampicillin |

| Schiff base (3b), Thiazolidin-4-one analogs (5b, 5e) | Candida albicans | Remarkable antifungal activity comparable to amphotericin B |

These findings indicate that the naphthylamine scaffold is a promising starting point for the development of new antimicrobial agents. The specific antibacterial potential of this compound itself would require further dedicated investigation.

Corrosion Inhibition

Naphthylamine and its derivatives have been recognized for their efficacy as corrosion inhibitors, particularly for steel in acidic environments. researchgate.netresearchgate.netnih.gov The mechanism of inhibition is primarily attributed to the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. researchgate.netnih.gov This adsorption process is facilitated by the presence of heteroatoms (like nitrogen in the amine group) and π-electrons in the aromatic rings, which can interact with the d-orbitals of the metal. researchgate.net

Studies on various naphthylamine derivatives have shown that they act as mixed-type inhibitors, meaning they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net The efficiency of these inhibitors generally increases with concentration. researchgate.netresearchgate.net The adsorption of these molecules on the steel surface often follows the Langmuir adsorption isotherm, which describes a monolayer adsorption process. researchgate.net

The table below presents the inhibition efficiency of some naphthylamine derivatives as corrosion inhibitors for steel.

| Inhibitor | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) |

| Naphthylamine (NA) | Copper-nickel alloy | 5% HCl | 85.6 |

| [N-(2-(2,3-dihydroxybenzylideneamino)ethyl)]-1,8-naphthalimide (DHN) | Steel | Simulated concrete pore solution | Not specified, forms a protective layer |

| [N-(2-(2,3,4-trihydroxybenzylideneamino)ethyl)]-1,8-naphthalimide (THN) | Steel | Simulated concrete pore solution | Not specified, forms a protective layer |

| 6-methoxy-2-naphthyl-[2, 2'-bithiophene]-5-carboxamidine hydrochloride salt (MA-1440) | Carbon Steel | 1.0 M HCl | 94.69 |

These results highlight the potential of this compound to function as an effective corrosion inhibitor, warranting further experimental validation.

Pharmacokinetic and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Studies

The pharmacokinetic properties and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of a chemical compound are crucial for determining its biological fate and potential for therapeutic use or toxicity. For N-phenyl-2-naphthylamine (P2NA), a structurally similar compound to this compound, studies have shown that it can be metabolized in vivo to 2-naphthylamine. caymanchem.comresearchgate.net This is a significant concern as 2-naphthylamine is a known human carcinogen, primarily associated with bladder cancer. researchgate.netnih.gov Evidence suggests that N-phenyl-2-naphthylamine undergoes dephenylation in the human body. nih.gov

Percutaneous absorption is a relevant route of exposure for industrial chemicals. Studies using Franz diffusion cells with porcine skin have demonstrated that N-phenyl-2-naphthylamine can penetrate the skin, albeit at low levels. nih.gov The compound was found to accumulate in the skin, particularly in the dermis and stratum corneum, and was continuously released over an extended period even after exposure ceased. nih.gov

Given the challenges and costs associated with experimental ADMET studies, in silico computational tools are increasingly used to predict these properties in the early stages of drug discovery and chemical safety assessment. researchgate.netspringernature.comaudreyli.combhsai.org These predictive models can estimate a range of pharmacokinetic and toxicity endpoints.

The table below outlines key ADMET parameters that are typically evaluated for a chemical compound.

| Parameter | Description | Importance |

| Absorption | The process by which a substance enters the bloodstream. Key aspects include intestinal absorption and skin permeability. | Determines bioavailability after oral or dermal exposure. |

| Distribution | The reversible transfer of a substance from one location to another within the body. | Influences the concentration of the compound at its target site and in various tissues. |

| Metabolism | The chemical alteration of a substance by the body, primarily in the liver by enzymes like cytochrome P450s. | Can lead to detoxification or, in some cases, activation to more toxic metabolites. |

| Excretion | The removal of the substance and its metabolites from the body, typically via urine or feces. | Determines the half-life and duration of action or toxicity of the compound. |

| Toxicity | The adverse effects a substance can have on an organism. Includes acute toxicity, mutagenicity, and carcinogenicity. | Essential for assessing the safety profile of a chemical. |

For this compound, a comprehensive ADMET assessment would be necessary to understand its potential health risks, particularly concerning its metabolic fate and the possible formation of carcinogenic metabolites.

Lipinski's Rule of Five and Drug-likeness

Lipinski's Rule of Five is a principle used in drug discovery to assess the "drug-likeness" of a chemical compound and to predict if it will likely be an orally active drug in humans. acdlabs.commolinspiration.com The rule outlines four simple physicochemical parameters. For a compound to be considered likely orally bioavailable, it should not violate more than one of the following criteria:

A molecular weight of less than 500 Daltons.

An octanol-water partition coefficient (Log P) not exceeding 5.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

To evaluate the drug-likeness of this compound, its molecular properties were assessed against these criteria. The molecular weight is documented as 233.31 g/mol . chemicalbook.com An analysis of its chemical structure (C17H15N) reveals it has one hydrogen bond donor (the amine -NH- group) and one hydrogen bond acceptor (the nitrogen atom). The octanol-water partition coefficient (Log P) is a measure of a compound's lipophilicity. Using the SwissADME web tool for prediction, the consensus Log P for this compound is calculated to be 4.75. expasy.orgbohrium.comnih.gov

Based on these parameters, this compound adheres to all the criteria set forth by Lipinski's Rule of Five. It has zero violations, suggesting that the compound possesses physicochemical properties that are favorable for oral bioavailability and could be classified as "drug-like."

| Lipinski's Rule Parameter | Value for this compound | Rule | Violation? |

|---|---|---|---|

| Molecular Weight (MW) | 233.31 g/mol | < 500 | No |

| Octanol-Water Partition Coefficient (Consensus Log P) | 4.75 | ≤ 5 | No |

| Hydrogen Bond Donors | 1 | ≤ 5 | No |

| Hydrogen Bond Acceptors | 1 | ≤ 10 | No |

Environmental Fate and Degradation Studies

Following a comprehensive review of available scientific literature, no specific studies on the environmental fate and degradation of this compound were found. Research in this area tends to focus on simpler, related compounds such as 2-naphthylamine or unsubstituted polycyclic aromatic hydrocarbons (PAHs) like naphthalene. nih.govnih.gov Substituted diphenylamines, a related class of compounds, are noted for their low rates of biodegradation. nih.gov

There is no specific information available concerning the biodegradation pathways of this compound in anaerobic environments. Studies on related but structurally simpler compounds offer some context for potential, though unconfirmed, degradation mechanisms. For instance, the anaerobic degradation of diphenylamine has been shown to proceed via cleavage to produce aniline. nih.gov The anaerobic biodegradation of unsubstituted PAHs like naphthalene and phenanthrene is initiated by a carboxylation reaction, followed by a series of reduction steps to break down the aromatic ring structure. chemaxon.com However, it is unknown if this compound follows a similar pathway.

No data from environmental monitoring studies detailing the presence or concentration of this compound in fish samples or other biota have been reported in the reviewed literature. Research on the bioaccumulation of related compounds, such as unsubstituted naphthalene, has been conducted, but these findings cannot be directly extrapolated to this compound. nih.govmbimph.com

Specific studies detailing the degradation of this compound in sediment-water systems are not available in the current body of scientific literature. Research on related substituted phenylamine antioxidants indicates that due to their physicochemical properties, they are likely to partition into sediment if they enter aquatic systems. nih.gov However, their specific degradation rates and pathways in these systems, particularly for this compound, remain uninvestigated.

Advanced Research Methodologies and Future Directions

In Silico Studies and Molecular Docking for Biological Activity Prediction

The prediction of biological activity for compounds like N-(p-Tolyl)-2-naphthylamine through computational methods is a burgeoning field in medicinal chemistry. In silico techniques, including molecular docking, are employed to forecast the interaction between a small molecule and a macromolecular target, such as a protein or enzyme. This approach helps in understanding the binding affinity and mode of action, thereby predicting the compound's potential biological activity. researchgate.net

Molecular docking studies simulate the binding of a ligand to a receptor's binding site. For instance, derivatives of this compound have been investigated for their potential as inhibitors of specific enzymes. nih.gov The process involves predicting the preferred orientation of the ligand when bound to the target to form a stable complex. The strength of this interaction is often quantified by a scoring function, which estimates the binding energy. A lower binding energy generally indicates a more stable complex and a higher binding affinity. researchgate.net

Various computational tools and software are utilized for these predictions. For example, programs like AutoDock and Molecular Graphics Laboratory (MGL) tools are used to perform molecular docking simulations. researchgate.net Furthermore, the biological activity spectra of compounds can be estimated using software that predicts probable activity (Pa) and probable inactivity (Pi) for a wide range of biological effects. jbiochemtech.com These predictions are based on the structural similarity of the compound to substances with known biological activities. atlantis-press.com

The insights gained from these in silico studies can guide the synthesis of new derivatives with potentially enhanced biological activities. For example, if a molecular docking study reveals that a particular functional group on the this compound scaffold is crucial for binding to a target, chemists can focus on synthesizing analogues with modifications at that position to improve efficacy.

Integrated Experimental and Computational Protocols

The synergy between experimental and computational chemistry offers a powerful approach to understanding the properties and reactivity of this compound. Integrated protocols combine theoretical calculations with laboratory experiments to provide a comprehensive understanding of molecular structure, spectroscopy, and reactivity. researchgate.netresearchgate.net

For instance, Density Functional Theory (DFT) calculations are often used to determine the optimized geometrical structure, electronic properties, and vibrational frequencies of a molecule. researchgate.net These theoretical findings can then be compared with experimental data obtained from techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy to validate the computational model. researchgate.net A good correlation between theoretical and experimental data enhances the reliability of the computational predictions. dnu.dp.ua

This integrated approach has been applied to study various aspects of related naphthylamine derivatives. For example, a combined experimental and theoretical study on the ¹H NMR spectra of N-methyl-4-tolyl-1-(4-bromonaphthyl)-amine provided a detailed understanding of its conformational properties. dnu.dp.ua Similarly, computational studies have been used to investigate the structure-activity relationships of newly synthesized compounds, helping to rationalize their observed biological activities. mdpi.com

The table below illustrates the complementary nature of experimental and computational techniques in the study of this compound and related compounds.

| Technique | Information Provided |

| Experimental | |

| X-ray Crystallography | Precise 3D molecular structure in the solid state |

| NMR Spectroscopy | Information about the chemical environment of atoms |

| IR/FT-IR Spectroscopy | Vibrational modes and functional groups |

| UV-Vis Spectroscopy | Electronic transitions and conjugation |

| Computational | |

| Density Functional Theory (DFT) | Optimized geometry, electronic structure, spectroscopic parameters |

| Molecular Docking | Binding affinity and mode of interaction with biological targets |

| QSAR (Quantitative Structure-Activity Relationship) | Correlation between chemical structure and biological activity |

Development of Novel Synthetic Strategies

The synthesis of this compound and its derivatives is an active area of research, with a focus on developing more efficient, selective, and sustainable methods. Traditional methods for forming the C-N bond in diarylamines often involve harsh reaction conditions. Modern synthetic strategies, however, increasingly rely on transition metal-catalyzed cross-coupling reactions.

One of the most prominent methods is the Buchwald-Hartwig amination, which utilizes a palladium catalyst to couple an amine with an aryl halide or triflate. This reaction is known for its high efficiency and broad substrate scope. rsc.org For the synthesis of this compound, this would typically involve the reaction of 2-naphthylamine (B18577) with a p-tolyl halide (e.g., p-tolyl bromide) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands often providing the best results. rsc.org

Another approach involves the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an amine. While historically significant, this method often requires high temperatures. mdpi.com

Recent advancements have also explored electrochemical methods for the synthesis of related compounds. For example, the anodic dehydrogenative homo-coupling of 2-naphthylamines has been developed as a green and facile route to 1,1′-binaphthalene-2,2′-diamine (BINAM) derivatives, achieving high yields without the need for transition-metal reagents or stoichiometric oxidants. mdpi.comresearchgate.net This suggests the potential for developing electrochemical methods for the synthesis of this compound as well.

The table below summarizes some of the key synthetic methods for N-aryl-2-naphthylamines.

| Reaction | Catalyst/Reagent | Key Features |

| Buchwald-Hartwig Amination | Palladium/Phosphine Ligand | High efficiency, broad substrate scope, mild conditions. rsc.org |

| Ullmann Condensation | Copper | Classic method, often requires high temperatures. mdpi.com |

| Electrochemical Coupling | Anodic Oxidation | Green, transition-metal-free, produces H₂ as a byproduct. mdpi.comresearchgate.net |

Exploration of Emerging Applications

While this compound itself has specific applications, research into its derivatives and related naphthylamine compounds reveals a wide range of potential uses in materials science and medicinal chemistry.

In the realm of materials science, arylamines are key building blocks for organic electronic materials. For example, N-(p-Tolyl)-1-naphthylamine is used in the synthesis of poly(1-naphthylamine) (PNA), which has shown promise as an electrode material in supercapacitors due to its high specific capacitance and stability. The electronic properties of these materials are influenced by the nature of the aryl and naphthyl groups, suggesting that this compound could also be a valuable precursor for novel semiconductor materials. chemscene.com

In medicinal chemistry, the naphthylamine scaffold is present in a number of biologically active compounds. For instance, derivatives of 1-hydroxy-4-sulfamoyl-2-naphthoates, which can be synthesized from naphthylamine precursors, have been investigated as selective inhibitors of the Mcl-1 oncoprotein, a target in cancer therapy. nih.gov The modular nature of the synthesis allows for the introduction of various substituents, including the p-tolyl group, to optimize inhibitory activity and selectivity.

Furthermore, the development of novel synthetic methods, such as the electrochemical synthesis of BINAM derivatives from 2-naphthylamines, opens up new avenues for creating chiral ligands and catalysts for asymmetric synthesis. mdpi.comresearchgate.net

Addressing Challenges in Naphthylamine Chemistry

Enhancing Selectivity and Yields in Synthesis

A significant challenge in the synthesis of substituted naphthylamines is achieving high selectivity and yields, particularly when dealing with isomers or multifunctional substrates. In the synthesis of this compound, for example, controlling the regioselectivity of the C-N bond formation is crucial to avoid the formation of the isomeric N-(p-Tolyl)-1-naphthylamine.

The choice of catalyst and reaction conditions plays a pivotal role in determining the outcome of the reaction. In palladium-catalyzed aminations, the ligand can influence the regioselectivity of the coupling. For instance, in the Suzuki-Miyaura coupling of dibromothiophene, the choice of phosphine ligand was found to be critical for achieving site-selectivity. rsc.org Similar principles can be applied to the Buchwald-Hartwig amination of dihalonaphthalenes to selectively introduce the p-tolylamino group at the desired position.

Optimizing reaction parameters such as temperature, solvent, and base is also essential for maximizing the yield and minimizing the formation of byproducts. For example, in the synthesis of thienoindoles, a related heterocyclic system, the yield was significantly affected by the choice of acid catalyst and the reaction temperature. rsc.org A systematic screening of these parameters is often necessary to identify the optimal conditions for a given transformation.

The table below highlights some strategies for enhancing selectivity and yields in the synthesis of this compound and related compounds.

| Strategy | Description |

| Ligand Optimization | Selecting the appropriate phosphine ligand in palladium-catalyzed reactions to control regioselectivity and improve catalytic activity. rsc.org |

| Solvent Effects | Utilizing solvents that can enhance reaction rates and selectivity by stabilizing transition states or improving the solubility of reactants. rsc.org |

| Base Selection | Choosing a base that is strong enough to deprotonate the amine but does not lead to side reactions. rsc.org |

| Temperature Control | Maintaining an optimal reaction temperature to maximize the rate of the desired reaction while minimizing decomposition and byproduct formation. |

Developing Sustainable and Green Chemistry Approaches

There is a growing emphasis in the chemical industry on developing synthetic methods that are more environmentally friendly. The principles of green chemistry, such as waste prevention, atom economy, and the use of less hazardous chemical syntheses, are increasingly being applied to the synthesis of naphthylamine derivatives. ethernet.edu.et

One promising approach is the use of water as a solvent. Water is a non-toxic, non-flammable, and inexpensive solvent, making it an attractive alternative to volatile organic solvents. acs.org While the solubility of many organic compounds in water is limited, the use of surfactants to create micellar reaction media can overcome this limitation. For example, a highly efficient synthesis of this compound has been reported in water using a palladium catalyst in a micellar solution, achieving a 98% yield. chemicalbook.com

Another green chemistry strategy is the use of catalysis to reduce waste. Catalytic reactions are inherently more atom-economical than stoichiometric reactions, as the catalyst is used in small amounts and can be recycled. ethernet.edu.et The development of highly active catalysts for the synthesis of this compound, such as the palladium-based systems used in the Buchwald-Hartwig amination, is a key aspect of this approach. chemicalbook.com

Furthermore, electrochemical methods offer a sustainable alternative to traditional chemical synthesis. As mentioned previously, the electrochemical homocoupling of 2-naphthylamines proceeds without the need for transition-metal reagents or stoichiometric oxidants, generating only hydrogen gas as a byproduct. mdpi.comresearchgate.net The development of similar electrochemical methods for the synthesis of this compound would be a significant advancement in green chemistry.

| Green Chemistry Approach | Application in Naphthylamine Synthesis |

| Use of Water as a Solvent | Micellar catalysis in water for the synthesis of this compound. chemicalbook.com |

| Catalysis | Highly efficient palladium-catalyzed amination reactions. chemicalbook.com |

| Electrochemical Synthesis | Transition-metal-free synthesis of BINAM derivatives from 2-naphthylamines. mdpi.comresearchgate.net |

| Atom Economy | Designing reactions that maximize the incorporation of all materials used in the process into the final product. ethernet.edu.et |

Q & A

Basic: What are the optimal synthetic routes for N-(p-Tolyl)-2-naphthylamine, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves coupling 2-naphthylamine with p-toluidine derivatives. Key reagents include stannous chloride (as a reducing agent) and pyridine (as a catalyst and solvent). A one-step substitution reaction under reflux in dimethyl sulfoxide (DMSO) has been reported, achieving yields >75% when using stoichiometric ratios of 1:1.2 (amine:halide). Temperature control (80–100°C) and inert atmospheres (N₂) are critical to minimize oxidation byproducts. For purification, column chromatography with silica gel (eluent: hexane/ethyl acetate 4:1) effectively isolates the product .

Basic: What safety protocols are essential when handling this compound given its carcinogenic profile?

Methodological Answer:

Due to its Group 1 carcinogen classification (IARC), handling requires:

- Engineering controls: Use fume hoods with ≥100 ft/min face velocity and closed-system processing.

- PPE: Wear nitrile gloves (≥0.11 mm thickness), Tyvek® coveralls, and full-face respirators with P100 filters.

- Decontamination: Immediate washing with soap/water for skin exposure and 15-minute eye irrigation with saline solution. Contaminated materials must be incinerated in EPA-approved hazardous waste facilities .

Basic: Which analytical techniques are recommended for detecting this compound in biological matrices?

Methodological Answer:

- GC-MS: Derivatize with pentafluoropropionic anhydride (PFPA) to enhance volatility. Use a DB-5MS column (30 m × 0.25 mm) and electron ionization (70 eV). Detection limits: 0.1 ng/mL in urine .

- LC-MS/MS: Employ a C18 column with 0.1% formic acid in acetonitrile/water. Quantify via multiple reaction monitoring (MRM) transitions (e.g., m/z 235 → 187). Validation should include spike-recovery tests (85–115% recovery in plasma) .

Advanced: How does the metabolic activation of this compound contribute to DNA adduct formation and carcinogenicity?

Methodological Answer:

Hepatic cytochrome P450 enzymes (CYP1A2) oxidize the compound to N-hydroxy metabolites, which undergo N-glucuronidation in the bladder. Acidic urine (pH 5.5–6.5) hydrolyzes glucuronides, releasing reactive nitrenium ions that form DNA adducts (e.g., N-(deoxyadenosin-8-yl)-2-naphthylamine). Confirm adducts using ³²P-postlabeling or HPLC-ECD. In vitro models (e.g., human urothelial cells) show dose-dependent adduct formation (0.5–5 adducts/10⁸ nucleotides at 10 μM exposure) .

Advanced: How can researchers resolve discrepancies between in vitro and in vivo carcinogenicity data for this compound?

Methodological Answer:

Discrepancies often arise from metabolic differences (e.g., lack of bladder-specific activation in vitro). To address this: